tert-Butyl (3-fluoro-2-methylphenyl)carbamate
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Overview
Description
tert-Butyl (3-fluoro-2-methylphenyl)carbamate is an organic compound with the molecular formula C12H16FNO2. It is a derivative of carbamate, featuring a tert-butyl group attached to a 3-fluoro-2-methylphenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-fluoro-2-methylphenyl)carbamate can be synthesized through the reaction of 3-fluoro-2-methylaniline with di-tert-butyl dicarbonate in the presence of a solvent such as tetrahydrofuran (THF). The reaction mixture is typically refluxed for 16 hours to ensure complete reaction. The product is then isolated through crystallization using heptane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products depend on the specific reactions undertaken. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
tert-Butyl (3-fluoro-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Potential use in drug development due to its structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (3-fluoro-2-methylphenyl)carbamate exerts its effects is not fully understood. its reactivity is influenced by the presence of the tert-butyl group, which can affect the compound’s steric and electronic properties. The molecular targets and pathways involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-formylphenyl)carbamate
- tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate
Uniqueness
tert-Butyl (3-fluoro-2-methylphenyl)carbamate is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWOAABMUXCQKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563249 |
Source
|
Record name | tert-Butyl (3-fluoro-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-38-4 |
Source
|
Record name | tert-Butyl (3-fluoro-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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